Ryuvidine
Overview
Description
Ryuvidine is an inhibitor of KMT5A / SETD8 / Pr-SET7 that blocks H4K20 monomethylation . It is also known by alternative names such as 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, Cdk4 Inhibitor III, and Cyclic-dependent Kinase 4 Inhibitor III . It has been found to be cytotoxic towards a number of human cancer cell lines .
Molecular Structure Analysis
Ryuvidine has a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol . Its IUPAC name is 2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione .
Chemical Reactions Analysis
Ryuvidine has been found to inhibit not only KDM5A but also recombinant KDM5B and C . It has been shown to repress H3K4me3 demethylation .
Physical And Chemical Properties Analysis
Ryuvidine has a molecular weight of 284.3 g/mol . Its exact mass is 284.06194880 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .
Scientific Research Applications
KDM5A Inhibition and Cancer Therapeutics
Ryuvidine has been identified as a potent inhibitor of KDM5A, a member of the KDM5 family involved in human cancers by demethylating H3K4me3. Research demonstrates that Ryuvidine effectively repressed H3K4me3 demethylation in KDM5A-overexpressing cells, indicating its potential as a lead compound for KDM5 targeted therapeutics. The study shows that Ryuvidine not only inhibited the growth of gefitinib-tolerant human small-cell lung cancer PC9 cells but also prevented their generation, suggesting its significant role in cancer therapeutics (Mitsui et al., 2019).
DNA Damage Response Induction
Another critical application of Ryuvidine in scientific research is its role in modulating MCM2 phosphorylation, a biomarker of CDC7 cellular activity essential for DNA replication. Screening a library of approved drugs and kinase inhibitors identified Ryuvidine as a compound that affects cellular CDC7 activity. Specifically, it was found to cause a reduction in phosphorylated MCM2 levels, a blockade of DNA synthesis, and an ATM-dependent checkpoint response, indicating its effect in causing DNA damage. This study highlights Ryuvidine's potential in the field of cancer research by exploring its cytotoxic effects through DNA damage induction (Fitzgerald et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLHASLIOXVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ryuvidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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